1-Methylpseudouridine (m1Ψ), also known as N1-Methylpseudouridine, is a modified nucleoside found naturally in various RNA molecules, including tRNA, rRNA, and mRNA. [, ] It is a derivative of pseudouridine (Ψ), another common RNA modification, distinguished by the presence of a methyl group at the N1 position of the uracil base. [, , ] m1Ψ plays a significant role in RNA stability, translation efficiency, and immune evasion, making it a crucial component in RNA-based therapeutics and vaccines. [, , , , , , , , , ]
An alternative approach to synthesizing m1Ψ is through an enzymatic pathway, particularly relevant in archaeal species. [, ] This pathway involves two key enzymes: pseudouridine synthase Pus10 and a specific methyltransferase from the COG1901/DUF358 family, now renamed TrmY. [] Initially, Pus10 catalyzes the isomerization of uridine to pseudouridine at position 54 of the tRNA. [] Subsequently, the TrmY methyltransferase, utilizing S-adenosyl methionine (AdoMet) as a methyl donor, methylates the N1 position of the newly formed pseudouridine, yielding m1Ψ. [] This sequential enzymatic process highlights the intricate biosynthetic pathway of m1Ψ in these organisms. []
m1Ψ exhibits a distinct molecular structure compared to its unmodified counterpart, uridine. [, , , ] High-resolution crystal structures of RNA duplexes containing m1Ψ have provided valuable insights into its structural features. [, ] The presence of the methyl group at the N1 position of the uracil base leads to steric hindrance, influencing the base stacking interactions within the RNA duplex. [, , ] This modification also affects the hydration characteristics and overall conformation of the RNA molecule. []
The mechanism of action of m1Ψ is multifaceted and depends on the specific context of its incorporation within an RNA molecule. [, , , , , ]
In mRNA therapeutics, m1Ψ incorporation significantly enhances translation efficiency while mitigating the immune response. [, , , , ] This dual benefit stems from its altered interaction with cellular machinery. [, , , , ] m1Ψ reduces the binding affinity of mRNA to pattern recognition receptors, such as Toll-like receptors (TLRs), minimizing the activation of innate immune responses. [, , ] Furthermore, m1Ψ promotes more favorable interactions with ribosomes, leading to increased protein production from the modified mRNA. [, ]
At the level of mRNA decoding during translation, m1Ψ exhibits a nuanced influence. [] While it does not significantly impact the incorporation of cognate amino acids, it can affect the selection of near-cognate tRNAs, potentially leading to amino acid misincorporation. [] This effect appears to be codon-position and tRNA dependent, highlighting the complex interplay between m1Ψ and the translational machinery. []
Interestingly, the incorporation of m1Ψ into guide RNAs used in CRISPR/Cas9 genome editing systems has also demonstrated promising results. [] Studies suggest that m1Ψ-modified guide RNAs can enhance on-target genome editing while simultaneously reducing off-target effects, improving the precision of this powerful tool. []
The physical and chemical properties of m1Ψ differ from those of uridine, contributing to its unique behavior in biological systems. [, ] While detailed analysis of specific parameters is limited in the provided literature, some key differences are notable. The presence of the N1-methyl group enhances the photostability of m1Ψ compared to uridine, as evidenced by its longer excited state lifetime and higher fluorescence yield. [] This increased photostability is crucial for maintaining the integrity of m1Ψ-containing therapeutics and vaccines during storage and handling. []
m1Ψ is a critical component of the highly successful mRNA vaccines against COVID-19, including those developed by Moderna and Pfizer-BioNTech. [, , , , , ] It significantly contributes to their efficacy by increasing mRNA stability, enhancing protein expression, and reducing immunogenicity. [, , , , , ] The incorporation of m1Ψ has been instrumental in enabling the rapid development and deployment of these vaccines, marking a paradigm shift in vaccinology. [, , , , , ]
Beyond vaccines, m1Ψ shows promise in developing protein replacement therapies for various genetic disorders. [, ] Studies have demonstrated the potential of m1Ψ-modified mRNA to restore functional protein production in diseases such as hemophilia and Niemann-Pick disease type C1. [, ] The ability to transiently express therapeutic proteins without the risk of genomic integration makes m1Ψ-modified mRNA an attractive alternative to traditional gene therapy approaches. [, ]
The immunostimulatory properties of unmodified mRNA, while undesirable in some applications, can be harnessed for cancer immunotherapy. [] By carefully controlling the degree of m1Ψ modification, researchers can fine-tune the immune response elicited by mRNA vaccines encoding tumor antigens. [] This approach holds potential for developing personalized cancer vaccines that stimulate robust and targeted anti-tumor immunity. []
m1Ψ-modified mRNA is also gaining traction in regenerative medicine. [, , ] Studies have explored its use in promoting wound healing, periodontal regeneration, and even reprogramming cells into induced pluripotent stem cells. [, , ] The transient nature of mRNA expression, coupled with its ability to be delivered directly to target cells, makes it a valuable tool for stimulating tissue repair and regeneration. [, , ]
Researchers are actively exploring the use of m1Ψ-modified mRNA for treating a wider range of diseases beyond infectious diseases and cancer. This includes targeting genetic disorders, cardiovascular diseases, and autoimmune diseases. The development of novel delivery systems tailored to specific tissues and cell types will be crucial for expanding the therapeutic applications of m1Ψ-modified mRNA. [, , ]
Efforts are underway to further optimize the design and delivery of m1Ψ-modified mRNA. This includes exploring novel chemical modifications beyond m1Ψ, optimizing mRNA sequence design for enhanced stability and translation, and developing targeted delivery systems that improve cellular uptake and endosomal escape. [, , , , ]
While m1Ψ modification has proven to be safe and effective in numerous clinical trials, continued research is necessary to fully understand its long-term effects. This includes investigating the potential for off-target effects, the durability of immune responses elicited by m1Ψ-modified mRNA vaccines, and any potential impact on the host transcriptome or proteome. [, , ]
Beyond its therapeutic potential, m1Ψ serves as a valuable tool for basic research. Its ability to modulate mRNA translation and stability makes it a powerful tool for studying gene expression, RNA metabolism, and cellular signaling pathways. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: